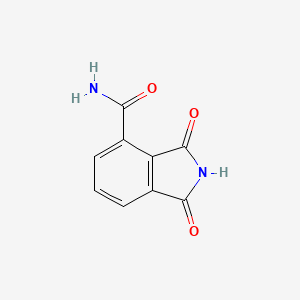

Phthalimid Carbonsaureimid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phthalimid Carbonsaureimid, also known as phthalimide, is an organic compound with the molecular formula C8H5NO2. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents. Phthalimide is a derivative of phthalic anhydride and is widely used in organic synthesis, particularly as a precursor to other compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phthalimid Carbonsaureimid can be synthesized through several methods:

Dehydrative Condensation: The most common method involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures.

Gabriel Synthesis: Another popular method is the Gabriel synthesis, where potassium phthalimide is reacted with alkyl halides to produce primary amines.

Amidation: The amidation of phthalic acid or anhydride with primary amines is also a common route.

Industrial Production Methods: In industrial settings, phthalimide is typically produced by heating phthalic anhydride with aqueous ammonia or by fusing the anhydride with ammonium carbonate . These methods are efficient and scalable, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Phthalimid Carbonsaureimid undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: Nucleophilic substitution reactions involve reagents like alkyl halides, where phthalimide acts as a nucleophile.

Hydrolysis: Hydrolysis of phthalimide can be performed under acidic or basic conditions to yield phthalic acid.

Major Products Formed:

N-Substituted Phthalimides: Formed through alkylation reactions.

Phthalic Acid: Produced via hydrolysis.

Primary Amines: Obtained through the Gabriel synthesis.

Aplicaciones Científicas De Investigación

Phthalimid Carbonsaureimid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of phthalimid Carbonsaureimid involves its ability to act as a nucleophile in substitution reactions. The imido hydrogen atom between the two carbonyl groups is distinctly acidic, allowing it to form metallic salts and participate in various chemical transformations . In biological systems, phthalimide derivatives can induce cell cycle arrest, apoptosis, and necrosis, making them effective in cancer therapy .

Comparación Con Compuestos Similares

Phthalimid Carbonsaureimid is similar to other cyclic imides like succinimide and maleimide. it is unique due to its higher acidity and ability to form stable salts . Other similar compounds include:

Succinimide: Used in the synthesis of pharmaceuticals and as a precursor to other compounds.

Maleimide: Known for its use in polymer chemistry and as a cross-linking agent.

This compound stands out due to its versatility in organic synthesis and its wide range of biological activities.

Propiedades

IUPAC Name |

1,3-dioxoisoindole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c10-7(12)4-2-1-3-5-6(4)9(14)11-8(5)13/h1-3H,(H2,10,12)(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDSWXYVVWUMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B8239929.png)

![5-bromo-4,6-dichloro-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole](/img/structure/B8239943.png)

![2-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid](/img/structure/B8239966.png)

![methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8239975.png)

![3-(4-methoxybenzyl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2,7]naphthyridine](/img/structure/B8239997.png)

![2'-Methyl-7'-nitrospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B8240025.png)